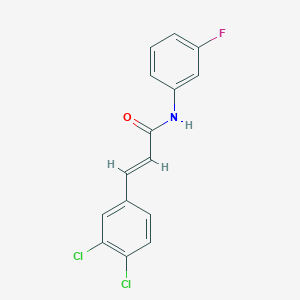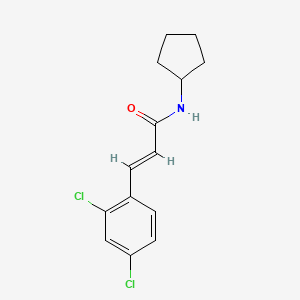![molecular formula C14H9BrCl2N2O2 B5789721 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide is a chemical compound with potential applications in scientific research. This compound is also known as BCB-PCB and belongs to the family of benzoylphenylurea derivatives. BCB-PCB has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of BCB-PCB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. BCB-PCB may also affect the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BCB-PCB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. BCB-PCB may also affect the expression of various signaling pathways involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BCB-PCB is its potential as a cancer therapeutic agent. However, its limitations include its poor solubility in water, which may affect its bioavailability and efficacy. BCB-PCB may also have off-target effects, which could limit its use in certain experimental settings.
Zukünftige Richtungen
For research on BCB-PCB include further studies on its mechanism of action and its potential as a cancer therapeutic agent. Other potential applications for BCB-PCB include its use as a tool for studying cell cycle regulation and apoptosis. Additionally, efforts to improve the solubility and bioavailability of BCB-PCB may enhance its potential as a therapeutic agent.
Synthesemethoden
BCB-PCB can be synthesized using various methods, including the reaction of 5-bromo-2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-chlorobenzenecarboximidamide to yield BCB-PCB. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
BCB-PCB has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. BCB-PCB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-6-12(17)11(7-9)14(20)21-19-13(18)8-1-4-10(16)5-2-8/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYULGLPQZBGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
